N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .
Synthesis Analysis
A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . The structure of imidazo[1,2-a]pyridine is divided into four groups depending on the position of nitrogen atoms .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines often involves multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations .Scientific Research Applications
Antimycobacterial Activity
The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, which include the structural motif of N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis (MTB). Notably, compounds with specific substituents demonstrate high antimycobacterial efficacy and acceptable safety indices, indicating their potential as scaffolds for further drug development targeting tuberculosis (Lv et al., 2017).
Antitubercular Agents
Research into N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties has resulted in compounds showing excellent in vitro activity against both drug-sensitive and multidrug-resistant MTB clinical isolates. This line of study emphasizes the significance of the imidazo[1,2-a]pyridine core for developing new antitubercular agents, with certain compounds displaying promising safety and pharmacokinetic profiles for further antitubercular drug discovery (Li et al., 2020).
Synthetic Methodologies
Advancements in the synthesis of imidazo[1,2-a]pyridines have been reported, highlighting the versatility and regioselectivity of these compounds. For instance, microwave-assisted three-component domino reactions involving ethyl 2-(3-oxo-3-arylpropanethioamido)acetates have been developed to synthesize imidazo[1,2-a]pyridines efficiently. Such methodologies offer significant advantages in terms of chemo- and regioselectivity, opening new avenues for the rapid synthesis of these compounds with potential biological activities (Li et al., 2013).
Green Chemistry Approaches
In the context of green chemistry, novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives have been synthesized under microwave irradiation conditions, demonstrating the application of environmentally benign methods in the synthesis of imidazo[1,2-a]pyridine derivatives. These compounds have been tested for antimicrobial activity, underscoring the potential of green synthetic approaches in discovering new antimicrobial agents with promising efficacy (Jyothi & Madhavi, 2019).
Future Directions
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new methods for the synthesis of imidazo[1,2-a]pyridines which allow obtaining the target products in one synthetic stage with high yields is an urgent task .
properties
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-2-24(17-19-16-23-20-10-6-7-13-25(19)20)21(26)22(11-14-27-15-12-22)18-8-4-3-5-9-18/h3-10,13,16H,2,11-12,14-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBXBRZMWSXSKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide |
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